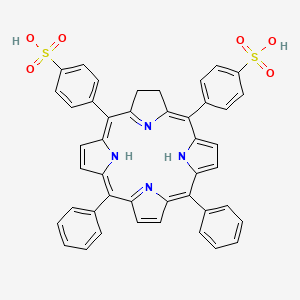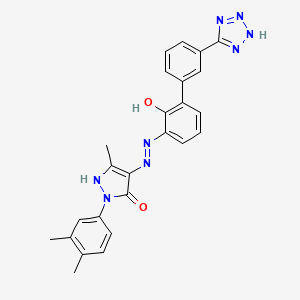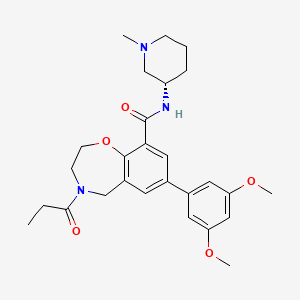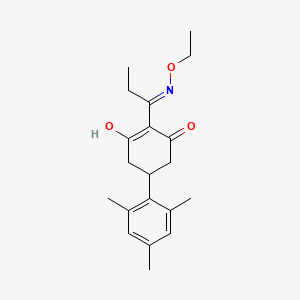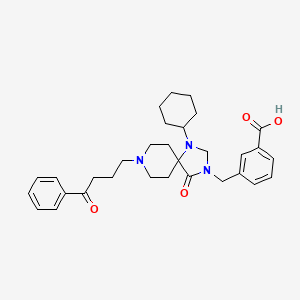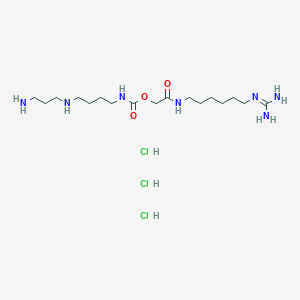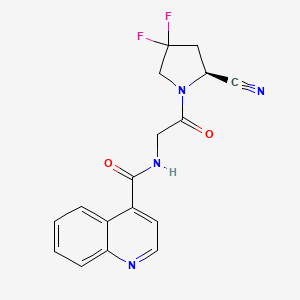
SP-13786
Vue d'ensemble
Description
SP-13786, également connu sous le nom de UAMC-1110, est un inhibiteur sélectif et novateur de la protéine d'activation des fibroblastes (FAP). Sa concentration inhibitrice (IC50) est de 3,2 nanomolaires. Ce composé inhibe également l'oligopeptidase prolylique (PREP) avec une IC50 de 1,8 micromolaires . This compound est principalement utilisé dans la recherche scientifique pour étudier ses effets sur la FAP et les enzymes apparentées.
Applications De Recherche Scientifique
SP-13786 a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé pour étudier l'inhibition de la FAP et ses effets sur diverses voies biochimiques.
Biologie : Investigé pour son rôle dans les processus cellulaires impliquant la FAP et la PREP.
Médecine : Exploré pour des applications thérapeutiques potentielles dans les maladies impliquant le remodelage de la matrice extracellulaire, telles que le cancer et la fibrose.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la FAP et les enzymes apparentées .
5. Mécanisme d'action
This compound exerce ses effets en inhibant la protéine d'activation des fibroblastes (FAP) et l'oligopeptidase prolylique (PREP). Le composé se lie au site actif de ces enzymes, empêchant leur fonction normale. Cette inhibition entraîne une réduction du remodelage de la matrice extracellulaire, ce qui est crucial dans diverses conditions pathologiques telles que le cancer et la fibrose .
Composés similaires :
FAP-IN-1 : Un autre puissant inhibiteur de la FAP avec des propriétés inhibitrices similaires.
UAMC-1110 : Un nom alternatif pour this compound, mettant en évidence son rôle d'inhibiteur de la FAP.
Inhibiteurs de la DPPIV : Des composés qui inhibent la dipeptidyl peptidase IV, liés à l'inhibition de la FAP.
Unicité : this compound est unique en raison de sa forte sélectivité et de sa puissance dans l'inhibition de la FAP et de la PREP. Sa faible valeur d'IC50 nanomolaire en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles. La capacité du composé à inhiber sélectivement la FAP sans affecter significativement d'autres enzymes apparentées le distingue des autres inhibiteurs .
Mécanisme D'action
Target of Action
SP-13786, also known as UAMC-1110, is a novel, potent, and highly selective inhibitor of Fibroblast Activation Protein (FAP) . FAP is a type II integral serine protease that is specifically expressed by activated fibroblasts . It also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 μM .
Mode of Action
This compound interacts with its primary target, FAP, by binding to it and inhibiting its activity. This inhibition occurs at low nanomolar concentrations, demonstrating the compound’s high potency . It also shows inhibitory activity and high selectivity against related dipeptidyl peptidases (DPPs) such as DPP4, DPP9, DPP2, and PREP .
Biochemical Pathways
FAP is related to multiple disease states involving remodeling of the extracellular matrix . By inhibiting FAP, this compound affects these biochemical pathways, potentially altering the course of diseases associated with FAP overexpression. The exact downstream effects of these alterations are still under investigation.
Pharmacokinetics
Pharmacokinetic evaluation in mice demonstrated that this compound has high oral bioavailability and a high plasma half-life . This suggests that the compound can be effectively absorbed and distributed in the body, and it remains in the system for a sufficient amount of time to exert its effects. It also has the potential to selectively and completely inhibit FAP in vivo .
Analyse Biochimique
Biochemical Properties
SP-13786 plays a significant role in biochemical reactions. It interacts with enzymes such as FAP and PREP . The compound exhibits low nanomolar inhibitory potency and high selectivity against these enzymes . The nature of these interactions involves the inhibition of the enzymatic activity of FAP and PREP, which are related to dipeptidyl peptidases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Its influence on cell function is primarily through its impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to FAP and PREP, inhibiting their enzymatic activity . This inhibition can lead to changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with enzymes such as FAP and PREP
Transport and Distribution
It is known to interact with FAP and PREP
Subcellular Localization
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de SP-13786 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les étapes clés comprennent :
- Formation du cycle quinoléine.
- Introduction du groupe cyano.
- Couplage du cycle pyrrolidine au dérivé quinoléine.
Méthodes de production industrielle : La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement synthétisé dans un environnement contrôlé pour maintenir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions : SP-13786 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents dérivés.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que la substitution peut introduire divers groupes fonctionnels .
Comparaison Avec Des Composés Similaires
FAP-IN-1: Another potent inhibitor of FAP with similar inhibitory properties.
UAMC-1110: An alternative name for SP-13786, highlighting its role as a FAP inhibitor.
DPPIV Inhibitors: Compounds that inhibit dipeptidyl peptidase IV, related to FAP inhibition.
Uniqueness: this compound is unique due to its high selectivity and potency in inhibiting FAP and PREP. Its low nanomolar IC50 value makes it a valuable tool in research and potential therapeutic applications. The compound’s ability to selectively inhibit FAP without significantly affecting other related enzymes sets it apart from other inhibitors .
Propriétés
IUPAC Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOCZVRHBHJRS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131123 | |
| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448440-52-5 | |
| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448440-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes UAMC-1110 a promising candidate for targeting tumors?
A1: UAMC-1110 exhibits high affinity for FAP, an enzyme overexpressed in the tumor microenvironment, particularly by cancer-associated fibroblasts (CAFs) [, , ]. This selective targeting to the tumor microenvironment makes it potentially valuable for both imaging and therapeutic applications in various cancer types.
Q2: How does the dimerization of UAMC-1110 impact its effectiveness as a radiopharmaceutical?
A2: While monomeric UAMC-1110 shows promise in molecular imaging, its short tumor retention time limits its therapeutic potential, especially with radionuclides like Lutetium-177 and Actinium-225 that have longer half-lives []. Dimerization, as seen with DOTAGA.(SA.FAPi)2 and the novel DOTAGA.Glu.(FAPi)2, improves tumor retention and allows for better matching with the physical half-lives of therapeutic radionuclides [].
Q3: Has the effectiveness of UAMC-1110 in combination with other treatment modalities been explored?
A3: Yes, research has investigated the use of UAMC-1110 alongside radiotherapy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) []. While the combination showed potential in enhancing anti-tumor T cell infiltration, it did not significantly improve survival, suggesting the need for further investigation and potential optimization with other therapeutic strategies [].
Q4: What are the challenges in developing selective activity-based probes for FAP using UAMC-1110?
A4: A key challenge lies in achieving selectivity for FAP over closely related enzymes like prolyl oligopeptidase (PREP) []. Researchers are actively working on novel probe designs based on the UAMC-1110 scaffold to address this challenge and enable more accurate quantification of enzymatically active FAP [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




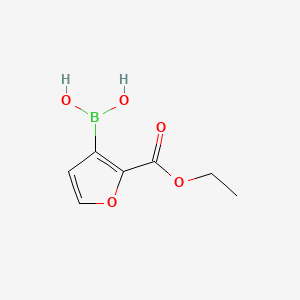

![4-[5-(3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B611456.png)
